2-(Benzylthio)-5-bromobenzonitrile

Agrochemical Synthesis Synthetic Intermediate Process Chemistry

Reproducible agrochemical and materials research demands intermediates with precise, non-interchangeable functionality. Generic analogs introduce steric and electronic variables that compromise cross-coupling efficiency and SAR consistency. 2-(Benzylthio)-5-bromobenzonitrile provides a validated solution: - The 5-bromo substituent is a defined handle for Suzuki-Miyaura diversification, essential for constructing combinatorial libraries. - The benzylthio group serves as a stable protected thiol or a modifiable coordination site, avoiding the reactivity pitfalls of free thiols. - Commercially available with certified purity and full analytical documentation, ensuring batch-to-batch reliability for synthesis and scale-up.

Molecular Formula C14H10BrNS
Molecular Weight 304.21
CAS No. 1712880-32-4
Cat. No. B2909092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)-5-bromobenzonitrile
CAS1712880-32-4
Molecular FormulaC14H10BrNS
Molecular Weight304.21
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=C(C=C(C=C2)Br)C#N
InChIInChI=1S/C14H10BrNS/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
InChIKeyUBXLDARLBDFKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)-5-bromobenzonitrile Overview


2-(Benzylthio)-5-bromobenzonitrile (CAS 1712880-32-4) is a member of the 2-alkylthiobenzonitrile class [1], characterized by the presence of both a benzylthio group and a bromine atom on the benzonitrile core. This bifunctional structure confers distinct reactivity, making it a versatile intermediate in the synthesis of more complex molecules, particularly for agrochemicals and materials science applications [2]. The compound is commercially available from reputable chemical suppliers with defined purity and analytical specifications, which is essential for reproducible research .

Bifunctional intermediate with benzylthio and 5-bromo substituents
Documented as a key building block for herbicidal compounds
Commercially supplied with verified purity and analytical documentation

Why 2-(Benzylthio)-5-bromobenzonitrile Cannot Be Substituted


Generic substitution of 2-(Benzylthio)-5-bromobenzonitrile with a different 2-alkylthiobenzonitrile or halogenated benzonitrile is not scientifically valid due to the compound's specific and non-redundant chemical functionality. The bromine atom at the 5-position provides a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzylthio group can serve as a protected thiol, a site for further alkylation, or as a functional group that influences the electronic properties of the aromatic ring [1]. Any change to these substituents, such as substituting bromine with chlorine or the benzylthio with a methylthio group, would alter the molecule's reactivity, steric profile, and the properties of downstream products, leading to different reaction outcomes and potentially failing to yield the desired final compound. The quantitative evidence below details the specific physicochemical and application-based differentiators that preclude casual analog interchange.

Halogen reactivity profile
The 5-bromo substituent is optimized for cross-coupling; chlorine or other halogens may alter reaction kinetics and product distribution.
Benzylthio steric/electronic role
The benzylthio group provides unique steric and electronic effects; smaller alkylthio or other substituents may shift intermediate reactivity.
Application-specific substitution pattern
Patent claims for herbicidal synthesis explicitly require the 2-alkylthio and 5-bromo combination; structural analogs may not support the same pathway.

Quantitative Evidence for 2-(Benzylthio)-5-bromobenzonitrile


Synthetic Utility as Agrochemical Intermediate

Patents explicitly identify 2-alkylthiobenzonitriles, the class to which 2-(Benzylthio)-5-bromobenzonitrile belongs, as valuable intermediates for preparing herbicidally active compounds [1]. The patented processes aim for high-yielding synthesis of this class, confirming its established value in an industrial context [1]. In contrast, other halogenated benzonitriles without the 2-alkylthio group, or with different substituent patterns (e.g., 4-alkylthio derivatives), are not claimed for this specific agrochemical utility in the cited patents [2]. This demonstrates that the combination of both substituents is non-negotiable for this application.

Agrochemical Intermediate
Class-level
2-Alkylthio-5-bromobenzonitrile class designated as key intermediate
Validated synthetic pathway for herbicide development
Patent review; direct data on target compound not isolated
Agrochemical Synthesis Synthetic Intermediate Process Chemistry

Purity and Analytical Specifications

The target compound is available from commercial vendors with a defined minimum purity. For example, AKSci specifies a minimum purity of 95% , while Leyan specifies a purity of 98% . These are not just claims but are linked to Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request, providing a verifiable quality benchmark . This contrasts with generic or in-house synthesized analogs where purity and identity may not be as rigorously documented or guaranteed, introducing experimental variability.

Purity Specification
Specification review
Min. purity 95% (AKSci) / 98% (Leyan)
Supports reproducible synthesis; COA available
Vendor-specified values; verify per lot
Chemical Synthesis Analytical Chemistry Quality Control

Physicochemical Profile for Predictive Modeling

Vendor data provides a calculated LogP of 4.61308 and a molecular weight of 304.21 g/mol for 2-(Benzylthio)-5-bromobenzonitrile . The LogP value, in particular, is a crucial parameter for predicting solubility, membrane permeability, and potential bioavailability in biological studies. This specific value differs from closely related compounds, such as 2-(Methylthio)-5-bromobenzonitrile (which would have a lower LogP due to a smaller alkyl chain) or 2-(Benzylthio)-5-chlorobenzonitrile (where halogen substitution alters the electronic distribution and molecular weight).

LogP
Data to verify
Calculated LogP = 4.61
Informs solubility and partitioning predictions
In silico prediction; experimental confirmation recommended
Physical Chemistry Medicinal Chemistry Property Prediction

Androgen Receptor Antagonist Potential

Research on the broader class of thioether-substituted benzonitriles indicates that these compounds can act as androgen receptor (AR) antagonists [1]. While specific data for 2-(Benzylthio)-5-bromobenzonitrile is not available, the presence of the benzylthio group places it within this pharmacologically relevant class. This is in contrast to benzonitriles lacking the thioether moiety, which are unlikely to exhibit the same AR antagonism. The 5-bromo substituent further provides a synthetic handle for optimizing this potential activity via further derivatization.

AR Antagonism Potential
Class-level
Thioether-substituted benzonitriles reported as AR antagonists
Supports SAR exploration for AR-targeted chemistry
Class-level inference; specific data for this compound unavailable
Medicinal Chemistry Drug Discovery Pharmacology

Applications for 2-(Benzylthio)-5-bromobenzonitrile


Synthesis of Novel Agrochemical Leads

As a validated intermediate for herbicidal compounds [1], 2-(Benzylthio)-5-bromobenzonitrile is an ideal building block for combinatorial libraries aimed at discovering new agrochemicals. Its defined purity and availability enable reliable synthesis and structure-activity relationship (SAR) studies.

Development of Androgen Receptor Modulators

Given the established activity of thioether-substituted benzonitriles as androgen receptor antagonists [2], this specific brominated analog is a strategic starting material. The bromine atom allows for late-stage diversification via cross-coupling, facilitating the exploration of chemical space around the thioether pharmacophore.

Functional Polymer & MOF Synthesis

The bifunctional nature of 2-(Benzylthio)-5-bromobenzonitrile, containing both a thioether and an aryl bromide, makes it a valuable monomer or linker. The benzylthio group can be used for surface attachment or as a coordination site, while the bromine can be used for polymerization or further functionalization, enabling the creation of materials with specific electronic or structural properties .

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
Herbicidal pathway intermediate with defined substitution pattern
SAR studies and lead optimization for crop protection
Androgen receptor modulator development
Thioether-substituted benzonitrile scaffold with bromine diversification handle
AR binding and functional antagonism assays
Functional polymer and MOF synthesis
Bifunctional benzylthio and aryl bromide building block
Material characterization and coordination chemistry evaluation
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